Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate
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Overview
Description
Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyanocyclohexyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the cyanocyclohexyl group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyanocyclohexyl Group: This step often involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl group.
Coupling Reactions: The final step involves coupling the piperidine ring with the cyanocyclohexyl group and the ester functional group under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(1R)-1-[(1-cyanocyclohexyl)carbamoyl]ethyl]piperidine-4-carboxylate
- Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate
Uniqueness
Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-2-23-16(22)14-7-6-10-20(11-14)12-15(21)19-17(13-18)8-4-3-5-9-17/h14H,2-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEGORIQTUJZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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